molecular formula C14H13NO3 B14275768 2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl- CAS No. 135082-73-4

2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl-

Cat. No.: B14275768
CAS No.: 135082-73-4
M. Wt: 243.26 g/mol
InChI Key: CSMPTSJDRIOXDI-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl- is an organic compound that belongs to the class of quinones Quinones are characterized by a six-membered aromatic ring with two ketone substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl- typically involves the condensation of cyclohexanone with a substituted aniline derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted quinones and hydroquinones.

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological redox reactions.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl- involves its ability to participate in redox reactions. The compound can undergo reversible oxidation and reduction, making it a potential candidate for electron transfer processes. In biological systems, it may interact with enzymes and proteins involved in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Cyclohexadiene-1,4-dione, dioxime
  • 2,5-Cyclohexadiene-1,4-dione, 2,3-dimethyl-
  • 2,5-Cyclohexadiene-1,4-dione, 2-phenyl-

Uniqueness

Compared to similar compounds, 2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl- is unique due to the presence of the methoxyphenylamino and methyl groups. These substitutions can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

135082-73-4

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

2-(3-methoxyanilino)-5-methylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C14H13NO3/c1-9-6-14(17)12(8-13(9)16)15-10-4-3-5-11(7-10)18-2/h3-8,15H,1-2H3

InChI Key

CSMPTSJDRIOXDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CC1=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

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